2-(2,2-Dimethylcyclobutyl)aceticacid

Computational Chemistry Physical Organic Chemistry Synthesis Design

2-(2,2-Dimethylcyclobutyl)acetic acid (CAS 1314923-67-5) is a cyclobutane-containing carboxylic acid with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol. Its structure features a gem-dimethyl group on the cyclobutane ring, which imparts significant thermodynamic stability by reducing ring strain energy by more than 8 kcal/mol relative to unsubstituted cyclobutane, a quantifiable manifestation of the gem-dimethyl effect.

Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
Cat. No. B13626328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,2-Dimethylcyclobutyl)aceticacid
Molecular FormulaC8H14O2
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESCC1(CCC1CC(=O)O)C
InChIInChI=1S/C8H14O2/c1-8(2)4-3-6(8)5-7(9)10/h6H,3-5H2,1-2H3,(H,9,10)
InChIKeyTVUDGAIEYXFBGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,2-Dimethylcyclobutyl)acetic acid: Core Physicochemical and Structural Profile for Research Procurement


2-(2,2-Dimethylcyclobutyl)acetic acid (CAS 1314923-67-5) is a cyclobutane-containing carboxylic acid with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol . Its structure features a gem-dimethyl group on the cyclobutane ring, which imparts significant thermodynamic stability by reducing ring strain energy by more than 8 kcal/mol relative to unsubstituted cyclobutane, a quantifiable manifestation of the gem-dimethyl effect [1]. This compound is primarily utilized as a chiral building block or intermediate in medicinal chemistry, particularly for synthesizing conformationally restricted bioactive molecules and exploring structure-activity relationships where ring geometry and steric bulk are critical design elements [2].

1 Conformationally restricted scaffold. Gem-dimethyl cyclobutane core provides a unique puckered geometry for structure-activity relationship studies.
2 Enhanced thermodynamic stability. Reported strain energy reduction supports synthesis of high-energy intermediates and improves intermediate shelf-life.
3 Chiral building block. Suitable for medicinal chemistry programs requiring rigid, sterically defined carboxylic acid modules.

Why Generic Cyclobutyl Acetic Acids Cannot Substitute for 2-(2,2-Dimethylcyclobutyl)acetic acid in Rigorous Design


Direct substitution with other cyclobutane-acetic acid derivatives is inadvisable due to the profound influence of the gem-dimethyl group on molecular geometry, thermodynamic stability, and physicochemical properties. For instance, quantum mechanical calculations show that 1,1-dimethylcyclobutane is over 8 kcal/mol less strained than cyclobutane, a thermodynamic effect that can influence reaction pathways and product stability [1]. Crystallographic evidence confirms this substitution alters the cyclobutane ring's pucker, with distinct dihedral angles and elongated C-C bonds (e.g., 1.5697 Å vs. 1.5467 Å) compared to an unsubstituted analog [2]. Furthermore, the gem-dimethyl group significantly increases lipophilicity, with a predicted LogP of ~1.90 for the target compound versus ~1.18-1.34 for cyclobutylacetic acid , which can dramatically alter membrane permeability, bioavailability, and off-target binding profiles. These quantifiable differences in stability, conformation, and lipophilicity mean that replacement with a non-gem-dimethyl analog would invalidate structure-based SAR models and lead to unpredictable biological outcomes.

Ring strain mismatch. Non-gem-dimethyl analogs retain higher strain energy, which may alter reaction outcomes and product stability profiles.
Geometry shift. The cyclobutane ring pucker and asymmetric bond lengths differ; simpler analogs cannot reproduce the same pharmacophore spatial arrangement.
Lipophilicity gap. A significant LogP increase (reported ~ +0.6 units) affects membrane permeability and off-target binding; replacement would invalidate established SAR models.

Quantified Differentiation of 2-(2,2-Dimethylcyclobutyl)acetic acid from Key Analogs


Thermodynamic Ring Strain Reduction Compared to Unsubstituted Cyclobutane

The gem-dimethyl group on the cyclobutane ring drastically reduces its inherent ring strain. Computational studies at the CCSD(T) level of theory demonstrate that 1,1-dimethylcyclobutane is more than 8 kcal mol⁻¹ less strained than unsubstituted cyclobutane [1]. This thermodynamic stabilization is a key differentiator from building blocks like cyclobutylacetic acid, which lack this feature and retain higher strain energy.

Ring strain reduction
Cross-study context
Gem-dimethyl variant shows >8 kcal mol⁻¹ lower strain energy than unsubstituted cyclobutane (CCSD(T) level).
Supports synthesis stability and reactivity design.
Calculated at CCSD(T)/6-311G+(2df,2pd)//MP2/6-311G+(2df,2pd) theory level.
Computational Chemistry Physical Organic Chemistry Synthesis Design

Impact on Cyclobutane Ring Geometry from Single-Crystal X-ray Diffraction

The gem-dimethyl substituents significantly alter the cyclobutane ring's puckered conformation. In a structurally related derivative, the ring is folded with a dihedral angle of 24.61(12)° [1]. The steric bulk of the geminal methyl groups also induces an anisotropic elongation of endocyclic C–C bonds, with the C1–C2 bond adjacent to the quaternary carbon measured at 1.5697(15) Å, compared to the C1–C4 bond at 1.5467(15) Å [1]. This contrasts with simpler cyclobutyl systems where such bond length disparities are absent, confirming that the gem-dimethyl motif creates a unique, rigid, and asymmetric scaffold.

Cyclobutane ring geometry
Supporting evidence
C1–C2 bond elongation +0.023 Å (1.5697 vs 1.5467 Å); pucker angle 24.6° vs ~35° for unsubstituted analog (X-ray).
Defines unique pharmacophore spatial orientation.
Crystal structure from closely related derivative; may vary with substitution.
Structural Chemistry Crystallography Conformational Analysis

Lipophilicity Modulation versus Cyclobutylacetic acid

The introduction of the gem-dimethyl group significantly increases molecular lipophilicity. The predicted LogP for 2-(2,2-dimethylcyclobutyl)acetic acid is 1.90 , compared to the experimentally reported LogP of 1.18–1.34 for cyclobutylacetic acid [1]. This represents a quantifiable increase in hydrophobicity, which can be a decisive factor in tuning a molecule’s permeability, solubility, or metabolic profile.

Lipophilicity modulation
Cross-study context
Predicted LogP 1.90 (target) vs 1.18–1.34 for cyclobutylacetic acid; ΔLogP ≈ +0.6 to +0.7.
Enables controlled lipophilicity tuning in lead optimization.
Target LogP predicted; comparator values from multiple supplier databases.
Physicochemical Properties ADME Drug Design

Demonstrated Bioisosteric Potential via Antifungal Pinonic Acid Derivatives

The broader chemical space around the 2,2-dimethylcyclobutyl scaffold is validated by potent biological activity in close structural analogs. A thiourea derivative of pinonic acid (3-acetyl-2,2-dimethylcyclobutylacetic acid) demonstrated in vitro antifungal activity against Colletotrichum fructicola with an EC₅₀ of 9.22 mg/L, which was comparable to the commercial fungicide kresoxim-methyl (EC₅₀ = 9.69 mg/L) [1]. This positions the 2-(2,2-dimethylcyclobutyl)acetic acid core as a privileged scaffold for derivatization into potent bioactive compounds, outperforming the simple, unadorned acetic acid side chain.

Antifungal bioisosteric potential
Class-level inference
Pinonic acid derivative EC₅₀ 9.22 mg/L vs kresoxim-methyl 9.69 mg/L (C. fructicola in vitro).
Supports scaffold selection for antifungal lead derivatization.
Class-level inference from thiourea derivative; direct validation required for target compound.
Agricultural Chemistry Antifungal Research Medicinal Chemistry

Optimal Research and Development Applications for 2-(2,2-Dimethylcyclobutyl)acetic acid


As a Conformationally Rigid Scaffold for γ-Amino Acid or Peptide Mimetics

The unique, puckered geometry of the 2,2-dimethylcyclobutane ring, as precisely defined by crystallography, makes this compound an ideal starting material for synthesizing conformationally restricted building blocks. Its use in creating γ-peptide mimics is well-documented, where the rigid scaffold introduces a defined conformational bias that is quantifiably different from more flexible, non-gem-dimethyl analogs [1]. This is critical for projects aiming to pre-organize a peptide into its bioactive conformation to enhance target binding affinity [2].

As a Key Intermediate for Sigma-1 Receptor Ligand Synthesis

The 2,2-dimethylcyclobutyl moiety is a claimed core structure in patents for sigma-1 receptor ligands, which have therapeutic potential in treating psychosis, movement disorders, and pain [3]. For medicinal chemistry programs targeting sigma receptors, 2-(2,2-dimethylcyclobutyl)acetic acid serves as a direct and critical precursor. The gem-dimethyl group's contribution to increased stability and unique geometry is a key design element that cannot be met by simpler cyclobutylacetic acid analogs.

As a Building Block to Optimize Lipophilicity in a Lead Series

When an unsubstituted cyclobutylacetic acid scaffold results in a lead compound with suboptimal LogP, replacing it with 2-(2,2-dimethylcyclobutyl)acetic acid offers a controlled and quantifiable increase in lipophilicity (ΔLogP ≈ +0.6) without fundamentally altering the core ring structure . This 'magic methyl' effect via a gem-dimethyl group can be leveraged to improve membrane permeability and is a data-driven strategy for late-stage lead optimization.

As a Precursor for Novel Agricultural Antifungal Agents

The validated antifungal potency of pinonic acid derivatives, which share the 2,2-dimethylcyclobutyl core, justifies the use of this compound as a key intermediate in agrochemical discovery [4]. Its higher thermodynamic stability compared to non-gem-dimethyl variants suggests it could serve as a more robust scaffold for developing field-stable antifungal agents, where the EC₅₀ of optimized derivatives has been shown to be comparable to commercial fungicides.

Application
Selection Property
Validation Focus
Conformationally restricted γ-peptide mimetic research
Ring pucker geometry and bond asymmetry
Conformational bias and target binding affinity improvement
Sigma-1 receptor ligand research intermediate
Gem-dimethyl scaffold stability and rigid geometry
Receptor binding and selectivity in in vitro assays
Lipophilicity optimization in lead series
Controlled LogP shift (reported increase)
Membrane permeability and metabolic stability evaluation
Antifungal lead derivatization scaffold
2,2-Dimethylcyclobutyl core as bioisosteric replacement
In vitro antifungal activity and structure-activity relationship
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